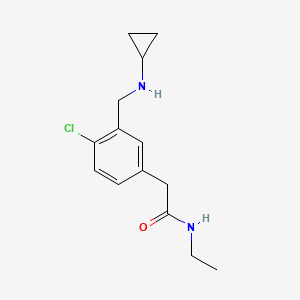
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-ethyl-acetamide moiety, which together contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.
Introduction of the Cyclopropylaminomethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a cyclopropylamine derivative reacts with the chlorinated phenyl compound.
Attachment of the N-Ethyl-Acetamide Moiety: This final step involves the acylation of the intermediate product with an ethyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A primary aliphatic amine that consists of cyclopropane bearing a single amino substituent.
Arylacetamide Analogs: Compounds with similar structural features, such as arylacetamide analogs of piperazine-[1,2,4]triazolo[4,3-b]pyridazines.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloro-substituted phenyl ring, cyclopropylaminomethyl group, and N-ethyl-acetamide moiety collectively contribute to its distinctiveness compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-14(18)8-10-3-6-13(15)11(7-10)9-17-12-4-5-12/h3,6-7,12,17H,2,4-5,8-9H2,1H3,(H,16,18) |
Clave InChI |
TUMKFUCPGLNZKC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

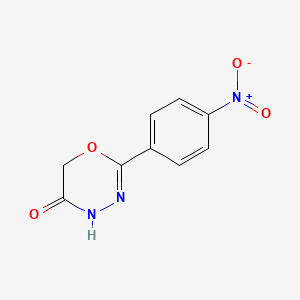
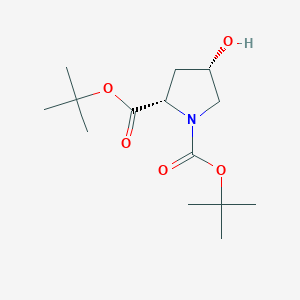

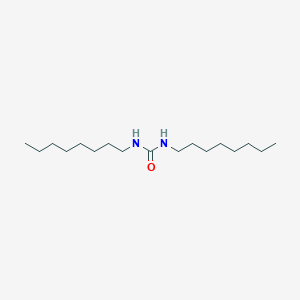
![3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8340262.png)

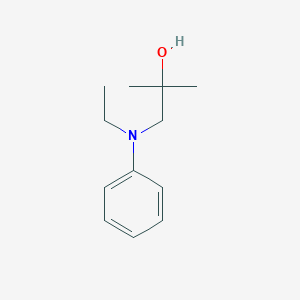
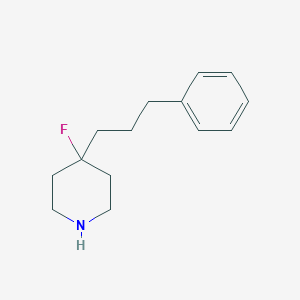
![Furo[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8340288.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-hydrazino-2-oxoacetamide](/img/structure/B8340292.png)
![1-[2-(Cyclopent-2-en-1-yl)ethyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8340298.png)
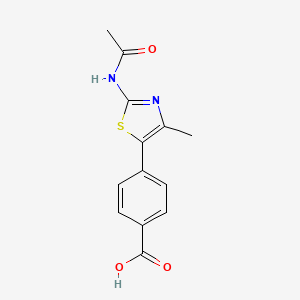
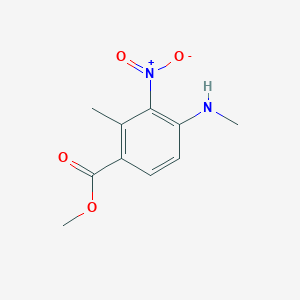
![4-[(2-Benzothiazolyl)methylamino]-alpha-[(4-fluorophenoxy)methyl]-1-piperidineethanol](/img/structure/B8340331.png)
